molecular formula C18H24N2O2S B2615260 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea CAS No. 1207028-42-9

1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2615260
CAS No.: 1207028-42-9
M. Wt: 332.46
InChI Key: CKMKWQCZNDCQEO-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a butoxyphenyl group and a thiophenyl group, suggests potential for interesting chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative of 1-(thiophen-2-yl)propan-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Possible applications in drug development, particularly in the design of urea-based inhibitors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Butoxyphenyl)-3-(1-(furan-2-yl)propan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is unique due to the presence of both a butoxyphenyl group and a thiophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-3-4-11-22-16-9-7-15(8-10-16)20-18(21)19-14(2)13-17-6-5-12-23-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMKWQCZNDCQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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